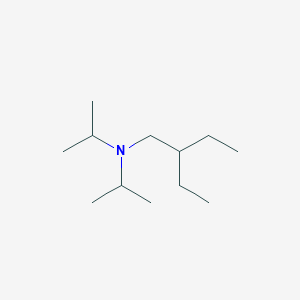
N,N-Diisopropyl-2-ethylbutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisopropyl-2-ethylbutylamine is an organic compound with the molecular formula C12H27N. It is a tertiary amine, characterized by the presence of two isopropyl groups and one ethylbutyl group attached to the nitrogen atom. This compound is known for its use as a non-nucleophilic base in organic synthesis, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diisopropyl-2-ethylbutylamine can be synthesized through the alkylation of diisopropylamine with ethyl chloride. The reaction typically occurs in a high-pressure autoclave using an MIX type catalyst. The molar ratio of diisopropylamine to ethyl chloride is maintained between 2:1 and 4:1, with the reaction temperature ranging from 130°C to 230°C and pressure between 0.8 to 2.5 MPa. The reaction time is generally 4 to 10 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient separation techniques to ensure high yield and purity. The reaction mixture is treated with a strongly alkaline solution to achieve a pH of 12.5-13.5, followed by liquid separation and rectification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diisopropyl-2-ethylbutylamine primarily undergoes substitution reactions due to its tertiary amine structure. It is commonly used as a base in various organic reactions, including amide coupling and esterification .
Common Reagents and Conditions
Esterification: It is also used in esterification reactions where it helps in the formation of esters from carboxylic acids and alcohols under mild conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. In amide coupling, the primary product is an amide, while in esterification, the product is an ester .
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyl-2-ethylbutylamine has a wide range of applications in scientific research:
Wirkmechanismus
N,N-Diisopropyl-2-ethylbutylamine exerts its effects primarily through its role as a base. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles. the steric hindrance provided by the isopropyl and ethylbutyl groups limits its nucleophilicity, making it an effective proton scavenger in various reactions . This property allows it to facilitate reactions without participating directly in the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylamine: Another tertiary amine used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: A sterically hindered base similar to N,N-Diisopropyl-2-ethylbutylamine.
1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic amine used as a base in organic reactions.
Uniqueness
This compound is unique due to its specific steric hindrance, which makes it a highly effective non-nucleophilic base. This property distinguishes it from other bases like triethylamine, which may participate in nucleophilic reactions. The combination of isopropyl and ethylbutyl groups provides a balance of steric hindrance and reactivity, making it versatile in various chemical processes .
Eigenschaften
CAS-Nummer |
200342-33-2 |
|---|---|
Molekularformel |
C12H27N |
Molekulargewicht |
185.35 g/mol |
IUPAC-Name |
2-ethyl-N,N-di(propan-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-7-12(8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3 |
InChI-Schlüssel |
SUBFZYQWYBUTGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


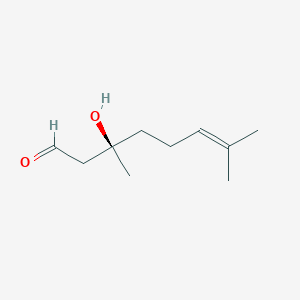
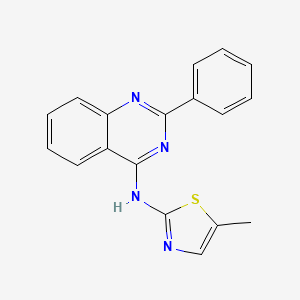
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)
![3H-Naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B12579432.png)

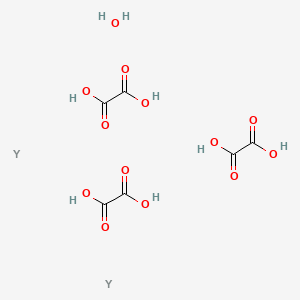
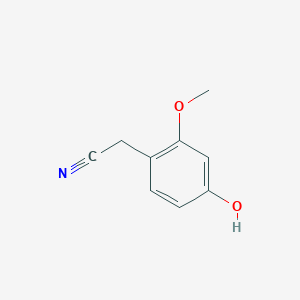
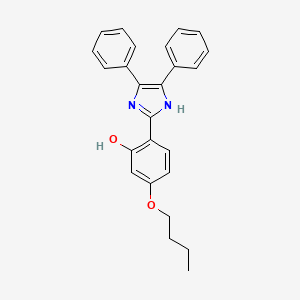
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)



